Cas no 116285-36-0 (Finasteride 2-(2-Methylpropanol)amide)

Finasteride 2-(2-Methylpropanol)amide is a synthetic derivative of finasteride, designed to enhance solubility and bioavailability while retaining the parent compound's selective inhibition of 5α-reductase. This modification introduces a 2-(2-methylpropanol)amide moiety, improving physicochemical properties such as stability and formulation flexibility. The compound maintains high affinity for Type II 5α-reductase, effectively reducing dihydrotestosterone (DHT) levels, making it relevant for androgen-dependent conditions. Its optimized structure may offer advantages in controlled-release formulations or topical applications. Suitable for research in pharmaceutical development, it provides a versatile intermediate for further derivatization or prodrug design. Analytical characterization confirms high purity and consistent performance in preclinical studies.
Finasteride 2-(2-Methylpropanol)amide structure
116285-36-0 structure
Product Name:Finasteride 2-(2-Methylpropanol)amide
CAS No:116285-36-0
MF:C23H36N2O3
MW:388.543546676636
CID:131161
PubChem ID:15230776
Update Time:2025-10-31

Finasteride 2-(2-Methylpropanol)amide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indeno[5,4-f]quinoline-7-carboxamide,2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(2-hydroxy-1,1-dimethylethyl)-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • Finasteride 2-(2-Methylpropanol)amide
    • (5ALPHA,17BETA)-N-(2-HYDROXY-1,1-DIMETHYLETHYL)-3-OXO-4-AZAANDROST-1-ENE-17-CARBOXAMIDE
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide,2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(2-hydroxy-1,1-dimethylethyl)-4
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide,2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-...
    • FINASTERIDE METABOLITE
    • (5a,17)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo- 4-azaandrost-1-ene-17-carboxamide
    • Finasteride Metabolite: (5alpha,17beta)- N-(2-hydroxy-1,1-diMethylethyl)-3-oxo-4-Azaandrost-1-ene-17-carboxaMide
    • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-]quinoline-1-carboxamide
    • CHEBI:190075
    • Finasteride (m1)
    • (4aR,4bS,6aS,7S,9aS,9bS)-N-(1-hydroxy-2-methylpropan-2-yl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
    • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(2-hydroxy-1,1-dimethylethyl)-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • (5alpha,17beta)- N-(2-hydroxy-1,1-dimethylethyl)-3-oxo-4-Azaandrost-1-ene-17-carboxamide
    • 116285-36-0
    • UNII-1VUR22GZYY
    • SCHEMBL9621582
    • CHEMBL4525755
    • Q27252961
    • 1VUR22GZYY
    • 1H-Indeno(5,4-f)quinoline-7-carboxamide, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(2-hydroxy-1,1-dimethylethyl)-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • o-Hydroxyfinasteride
    • Inchi: 1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
    • InChI Key: MFUJYZCMHDCXGQ-WSBQPABSSA-N
    • SMILES: O=C([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C)NC(C)(C)CO

Computed Properties

  • Exact Mass: 388.27300
  • Monoisotopic Mass: 388.27259301g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 624.8±55.0 °C at 760 mmHg
  • Flash Point: 331.7±31.5 °C
  • Refractive Index: 1.537
  • PSA: 78.43000
  • LogP: 3.50660
  • Vapor Pressure: 0.0±4.1 mmHg at 25°C

Finasteride 2-(2-Methylpropanol)amide Security Information

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Additional information on Finasteride 2-(2-Methylpropanol)amide

Finasteride 2-(2-Methylpropanol)amide (CAS No. 116285-36-0): An In-Depth Overview

Finasteride 2-(2-Methylpropanol)amide (CAS No. 116285-36-0) is a derivative of finasteride, a well-known pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia). This compound has gained significant attention in recent years due to its potential therapeutic applications and unique chemical properties. This article aims to provide a comprehensive overview of Finasteride 2-(2-Methylpropanol)amide, including its chemical structure, pharmacological properties, and recent research developments.

Chemical Structure and Synthesis: Finasteride 2-(2-Methylpropanol)amide is characterized by its complex molecular structure, which includes a substituted amide group and a 2-methylpropanol moiety. The compound can be synthesized through a series of well-defined chemical reactions, starting from the parent compound finasteride. The synthesis typically involves the reaction of finasteride with 2-methylpropanol in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

Pharmacological Properties: One of the key pharmacological properties of Finasteride 2-(2-Methylpropanol)amide is its ability to inhibit the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). DHT is a potent androgen that plays a crucial role in the development of BPH and male pattern hair loss. By inhibiting 5α-reductase, Finasteride 2-(2-Methylpropanol)amide reduces the levels of DHT in the body, thereby alleviating symptoms associated with these conditions. Recent studies have also suggested that this compound may have additional beneficial effects on other androgen-dependent processes, such as acne and hirsutism.

Clinical Applications: The clinical applications of Finasteride 2-(2-Methylpropanol)amide are primarily focused on the treatment of BPH and male pattern hair loss. Clinical trials have demonstrated that this compound is effective in reducing the size of the prostate gland and improving urinary symptoms in men with BPH. Additionally, it has been shown to promote hair regrowth and prevent further hair loss in patients with male pattern hair loss. These findings have led to increased interest in developing new formulations and delivery methods for this compound to enhance its therapeutic efficacy.

Safety and Toxicity: Despite its therapeutic benefits, the safety profile of Finasteride 2-(2-Methylpropanol)amide is an important consideration. Studies have shown that this compound is generally well-tolerated, with side effects being mild and transient. Common side effects include decreased libido, erectile dysfunction, and gynecomastia. However, these side effects are typically reversible upon discontinuation of the medication. Ongoing research is focused on identifying strategies to minimize these side effects while maintaining the therapeutic benefits of the compound.

Recent Research Developments: Recent advancements in the field have shed new light on the potential applications of Finasteride 2-(2-Methylpropanol)amide. For example, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a potential treatment for prostate cancer. The researchers found that Finasteride 2-(2-Methylpropanol)amide not only inhibits 5α-reductase but also exhibits anti-proliferative effects on prostate cancer cells. This dual mechanism of action makes it an attractive candidate for further investigation in cancer therapy.

FUTURE DIRECTIONS: The future directions for research on Finasteride 2-(2-Methylpropanol)amide are promising. Ongoing studies are focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce side effects. Additionally, there is growing interest in exploring its potential as a combination therapy with other drugs to enhance treatment outcomes for various conditions. As more data becomes available, it is likely that new applications for this compound will be discovered, further expanding its therapeutic utility.

In conclusion, Finasteride 2-(2-Methylpropanol)amide strong>(CAS No. 116285-36-0) represents an important advancement in the field of pharmaceutical chemistry. Its unique chemical structure and pharmacological properties make it a valuable tool for treating conditions such as BPH and male pattern hair loss. With ongoing research and development, this compound has the potential to revolutionize treatment approaches for these and other related conditions.

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